tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17546007
InChI: InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-7-8(6-14)16-9(4-12)13-7/h4-6,12H2,1-3H3
SMILES:
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

CAS No.:

Cat. No.: VC17546007

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate -

Specification

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name tert-butyl 2-(aminomethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate
Standard InChI InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-7-8(6-14)16-9(4-12)13-7/h4-6,12H2,1-3H3
Standard InChI Key IEBMDJZJTMKXMD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CN

Introduction

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Subject CompoundLikely C₁₁H₁₆N₃O₃~236.27tert-butyl ester, aminomethyl, oxazole
5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylateC₁₃H₁₈N₂O₅294.29tert-butyl ester, ethyl ester, oxazole
tert-Butyl3-amino-4H,5H,6H-pyrrolo[3,4-c]oxazole-5-carboxylate C₁₀H₁₅N₃O₃225.25tert-butyl ester, amino,oxazole

Synthesis and Manufacturing

The synthesis of tert-butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate likely follows multi-step protocols common to pyrrolooxazole derivatives. A plausible route involves:

  • Core Formation: Cyclization of a precursor such as a substituted pyrrole or oxazole intermediate. For example, 5-tert-butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate is synthesized via cyclocondensation reactions under controlled pH and temperature.

  • Aminomethyl Introduction: Functionalization at position 2 through alkylation or reductive amination. The aminomethyl group may be introduced using reagents like formaldehyde and ammonium chloride.

  • Esterification: Protection of the carboxyl group with tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine .

Critical parameters include:

  • Temperature: Reactions often proceed at 0–25°C to minimize side products.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) are preferred for their ability to stabilize intermediates.

  • Catalysts: Lewis acids like zinc chloride may accelerate cyclization steps.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its three primary functional groups:

tert-Butyl Ester

  • Acid-Catalyzed Hydrolysis: Cleavage under acidic conditions (e.g., HCl in dioxane) yields the corresponding carboxylic acid, useful for further coupling reactions.

  • Stability: Resists nucleophilic attack under basic conditions, making it suitable for reactions targeting the aminomethyl group.

Aminomethyl Group

  • Acylation: Reacts with acyl chlorides or anhydrides to form amides, enhancing hydrophobicity.

  • Reductive Alkylation: Forms secondary amines upon reaction with aldehydes or ketones in the presence of reducing agents .

Oxazole Ring

  • Electrophilic Substitution: The electron-deficient oxazole ring undergoes nitration or halogenation at position 4, enabling further diversification .

Biological Activity and Mechanism

While direct biological data for the compound is sparse, structural analogs provide clues:

  • Kinase Inhibition: Pyrrolooxazole derivatives exhibit activity against protein kinases due to their ability to mimic ATP’s adenine moiety.

  • Antimicrobial Properties: The aminomethyl group may enhance membrane penetration, as seen in pyrrolo[3,4-c]pyrazole derivatives .

  • Neuroprotective Effects: Tert-butyl esters in similar compounds show antioxidant activity, potentially mitigating oxidative stress in neuronal cells .

Mechanistic studies on related molecules suggest interactions with:

  • ATP-Binding Pockets: Hydrogen bonding with kinase active sites.

  • DNA Topoisomerases: Intercalation or stabilization of DNA-enzyme complexes .

Applications in Research and Industry

Drug Discovery

  • Scaffold for Libraries: The compound’s modular structure allows rapid generation of analogs for high-throughput screening.

  • Peptidomimetics: Mimics peptide turn structures, aiding the design of protease-resistant therapeutics .

Material Science

  • Ligands in Catalysis: The oxazole ring coordinates transition metals, enabling use in asymmetric synthesis.

Analytical Chemistry

  • Chromatographic Standards: Serves as a reference compound for method development due to its UV-active heterocycle .

Comparative Analysis with Structural Analogs

The tert-butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate differs from related compounds in key aspects:

FeatureSubject Compound5-tert-Butyl 2-ethyl Derivativetert-Butyl3-amino Analog
SolubilityModerate in DMSOHigh in chloroformLow in water
ReactivityHigh (aminomethyl)Moderate (ethyl ester)High (amino group)
Biological TargetKinasesDNA topoisomerasesAntioxidant enzymes

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